Herbicidin-A

Overview

Description

Synthesis Analysis

The synthesis of Herbicidin analogs, particularly Herbicidin B, has been reported, marking significant achievements in the field of synthetic chemistry. Ichikawa, Shuto, and Matsuda (1999) detailed the first total synthesis of Herbicidin B, employing a novel aldol-type C-glycosidation reaction facilitated by samarium diiodide (SmI2) as a key step. This process includes several stages, such as regioselective treatment, trapping with derivatives, and strategic deprotection steps to achieve the tricyclic sugar nucleoside structure (Ichikawa, Shuto, & Matsuda, 1999). Additionally, Hager et al. (2013) described the total synthesis of Herbicidin C and Aureonuclemycin, highlighting the evolution of synthetic strategies toward these compounds and the importance of reagent-controlled stereoselective transformations (Hager et al., 2013).

Molecular Structure Analysis

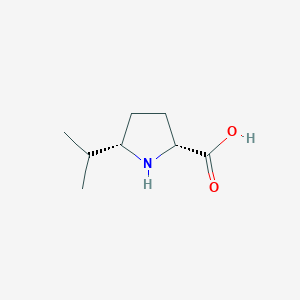

Herbicidin compounds exhibit a tricyclic undecose nucleoside structure that is unique and complex. The structural elucidation of these compounds has been achieved through advanced spectroscopic techniques and chemical analysis, providing detailed insights into their molecular architecture. The identification of early steps in Herbicidin biosynthesis highlighted an atypical mechanism of C-glycosylation, demonstrating the unique biosynthetic pathways that lead to the formation of the herbicidin core structure (Chen et al., 2022).

Chemical Reactions and Properties

Herbicidins are produced through a series of complex chemical reactions, including C-C coupling and glycosylation processes. The biosynthetic pathway involves novel enzymatic reactions that result in the formation of the distinctive tricyclic structure of Herbicidin compounds. For instance, the in vitro characterization of enzymes involved in the early stages of Herbicidin biosynthesis revealed a two-stage C-C coupling reaction that is critical for the glycosylation of ADP/ATP by UDP/TDP-glucuronic acid, indicative of a noncanonical mechanism of C-glycosylation (Chen et al., 2022).

Physical Properties Analysis

The physical properties of Herbicidin A and B, including their solubility, melting points, and spectral data, have been characterized, providing valuable information for their purification and analysis. Haneishi et al. (1976) described the fermentation, isolation, and physico-chemical characterization of Herbicidins A and B, revealing that these compounds possess unique properties due to their adenine nucleoside moiety and complex structure (Haneishi et al., 1976).

Chemical Properties Analysis

The chemical properties of Herbicidins, including their reactivity and stability, are closely related to their structure and the presence of functional groups. These properties influence their biological activity and potential as herbicidal agents. The elucidation of the Herbicidin tailoring pathway has offered insights into its structural diversity and chemical behavior, shedding light on the enzymatic modifications that contribute to its activity and stability (Pan et al., 2019).

Scientific Research Applications

Agricultural Applications :

- Herbicidin-A is known for its herbicidal properties, particularly against dicotyledonous plants. Studies have shown that it reduces seed germination and exhibits selective toxicity towards these plants without causing harm to animals (Zhang et al., 2016). It is especially potent as a herbicide for dicotyledonous plants and as an antibiotic against phytopathogens (Ha et al., 2017). Herbicidins A and B, derived from Streptomyces sagononensis, demonstrate contact herbicidal activity, effectively killing many dicotyledonous plants and inhibiting seed germination (Arai et al., 1976). Moreover, Herbicidins A and B have shown efficiency in inhibiting the growth of Xanthomonas oryzae, which causes rice leaf blight, and are selectively toxic toward dicotyledon (Choi et al., 2014).

Medical Applications :

- This compound has been evaluated for its cancer chemopreventive potential by inhibiting TNF-α-induced NF-κB activity, indicating its potential in medical applications (Chai et al., 2014). Additionally, Herbicidins from Streptomyces sp. CB01388 have shown moderate inhibitory activity against Cryptosporidium parvum, suggesting their utility in developing anti-Cryptosporidium drugs (Chen et al., 2018).

Chemical and Biosynthetic Insights :

- Herbicidins are adenosine-based nucleoside antibiotics with a tricyclic undecose core and a 5-hydroxytiglyl moiety. The understanding of their biosynthesis and structural characteristics is crucial for their application and synthesis (Lin et al., 2017). Herbicidin F, a member of the LuxR family, exhibits herbicidal, antibacterial, antifungal, and antiparasitic activities, highlighting its diverse applications (Shi et al., 2019).

Mechanism of Action

Target of Action

Herbicidin A is an adenosine-derived nucleoside antibiotic . It exhibits selective toxicity against dicotyledonous plants , and it also shows activity against bacterial diseases such as rice bacterial leaf blight, inhibits the proliferation of the human intestinal parasite Cryptosporidium parvum, and displays antialgal and antifungal activities .

Mode of Action

The mode of action and broader pharmacology of Herbicidin A have received little attention due to its restricted availability . It’s known that herbicidin a interacts with its targets in a way that leads to selective toxicity against certain organisms .

Biochemical Pathways

Herbicidin A is derived from multiple Streptomyces strains . The core structure of Herbicidin A and its derivatives is a rare tricyclic structure formed by an 11-carbon sugar, also known as aureonuclemycin . This structure is considered an intermediate in the biosynthetic pathway of various Herbicidin derivatives .

The biosynthetic gene cluster for Herbicidin, known as “her”, was reported in Streptomyces sp. L-9-10 . The research revealed that the pyran ring (ring-C) and furan ring (ring-A) of the tricyclic skeleton of Herbicidin come from glucose and ribose, respectively . The carbon glycosylation reaction required to connect these two rings is thought to be catalyzed by the B12-dependent radical SAM enzyme Her6 .

Result of Action

The result of Herbicidin A’s action is the inhibition of certain biological processes in its targets, leading to its various biological activities. For example, it can inhibit the germination of plant seeds and exhibit herbicidal activity against dicotyledonous plants .

Action Environment

The action, efficacy, and stability of Herbicidin A can be influenced by various environmental factors. For instance, the production of Herbicidin A in submerged culture of Streptomyces scopuliridis M40 was successfully scaled up from a 5-L jar to a 500-L pilot vessel , indicating that the production environment can significantly impact the yield of Herbicidin A.

Safety and Hazards

Future Directions

Herbicidin A has a wide range of biological activities, including herbicidal, antibacterial, antifungal, and antiparasitic activities . Therefore, the need for novel herbicide modes of action has never been more important . The discovery and development of new herbicides require a deep understanding of the mode(s) of action of both novel and current herbicides .

Biochemical Analysis

Biochemical Properties

Herbicidin A interacts with various enzymes, proteins, and other biomolecules. This structure is believed to be an intermediate in the biosynthesis pathway of various Herbicidin derivatives .

Cellular Effects

It is known that Herbicidin A has a broad range of biological activities, which suggests that it may influence cell function in various ways .

Molecular Mechanism

The molecular mechanism of Herbicidin A involves a non-typical carbon glycosylation step in the early stages of its biosynthesis . The enzymes Her4 and Her5 are believed to catalyze this carbon glycosylation

Temporal Effects in Laboratory Settings

It is known that Herbicidin A is a derivative of adenine, which suggests that it may have some stability and could potentially have long-term effects on cellular function .

Metabolic Pathways

It is known that the biosynthesis of Herbicidin A involves a non-typical carbon glycosylation step

Transport and Distribution

It is known that Herbicidin A is a derivative of adenine, which suggests that it may interact with transporters or binding proteins .

Subcellular Localization

Given that Herbicidin A is a derivative of adenine, it is likely that it may be localized in specific compartments or organelles .

properties

IUPAC Name |

methyl (1R,3S,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-13-[(E)-2-(hydroxymethyl)but-2-enoyl]oxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O11/c1-4-9(6-29)21(31)38-17-13(30)15(22(32)35-3)37-11-5-10-14(39-23(11,17)33)16(34-2)20(36-10)28-8-27-12-18(24)25-7-26-19(12)28/h4,7-8,10-11,13-17,20,29-30,33H,5-6H2,1-3H3,(H2,24,25,26)/b9-4+/t10-,11-,13-,14+,15+,16-,17+,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWKANMKNQBRPJ-MRAUHCMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CO)C(=O)OC1C(C(OC2C1(OC3C(C2)OC(C3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\CO)/C(=O)O[C@H]1[C@@H]([C@H](O[C@H]2[C@]1(O[C@H]3[C@@H](C2)O[C@H]([C@@H]3OC)N4C=NC5=C(N=CN=C54)N)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317929 | |

| Record name | Herbicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55353-31-6 | |

| Record name | Herbicidin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55353-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herbicidin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055353316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herbicidin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)